molecular formula C21H16FN7O B1684599 Acalisib CAS No. 870281-34-8

Acalisib

Cat. No. B1684599
CAS RN: 870281-34-8
M. Wt: 401.4 g/mol
InChI Key: DOCINCLJNAXZQF-LBPRGKRZSA-N
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Description

Acalisib is a compound with the molecular formula C21H16FN7O . It is under investigation in clinical trials for the treatment of lymphoid malignancies . Acalisib is an inhibitor of the beta and delta isoforms of the 110 kDa catalytic subunit of class IA phosphoinositide-3 kinases (PI3K) with potential immunomodulating and antineoplastic activities .


Molecular Structure Analysis

The molecular weight of Acalisib is 401.4 g/mol . The IUPAC name for Acalisib is 6-fluoro-3-phenyl-2-[(1S)-1-(7H-purin-6-ylamino)ethyl]quinazolin-4-one . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

Acalisib is a solid compound . It is insoluble in water and ethanol, but it is soluble in DMSO .

Scientific Research Applications

Chronic Lymphocytic Leukemia (CLL) Therapy

In the realm of CLL, Acalisib represents a new therapeutic opportunity. It targets the PI3K signaling pathway, which is constitutively activated in CLL due to aberrant B-cell receptor signaling. Despite the therapeutic efficacy, the clinical use of PI3K inhibitors like Acalisib is limited by severe immune-mediated toxicities .

Overcoming Drug Resistance

Research indicates that Acalisib could be instrumental in overcoming resistance to other treatments in B-cell malignancies. Its high selectivity for the PI3Kδ isoform makes it a valuable candidate for combination therapies aimed at reducing the likelihood of cancer cells developing resistance .

Metabolic Regulation and Longevity

Acalisib has been associated with metabolic regulation and potential longevity benefits. Partial inhibition of PI3K, as achieved by Acalisib, is known to increase energy expenditure, reduce nutrient storage, and provide protection from obesity. These effects are considered some of the best-validated manipulations to extend lifespan .

Immunomodulation

The selective inhibition of PI3Kδ by Acalisib has implications for immunomodulation. By affecting B-cell function, Acalisib could modulate the immune response, which is beneficial for autoimmune diseases and conditions where the immune system is dysregulated .

Targeted Cancer Therapies

Acalisib’s mechanism of action positions it as a targeted therapy for cancers that exhibit dysregulated PI3K pathway activity. Its ability to inhibit a specific kinase with high selectivity makes it a potential candidate for precision medicine approaches in oncology .

Research Tool in Signal Transduction Studies

Beyond therapeutic applications, Acalisib serves as a research tool in signal transduction studies. Its specificity allows scientists to dissect the role of PI3Kδ in various cellular processes and understand how its dysregulation contributes to disease pathology .

Combination Therapies

Finally, Acalisib is being explored in combination with other therapeutic agents. Its role in combination therapies is to enhance the efficacy of other drugs while potentially reducing their side effects, thereby improving patient outcomes in various malignancies .

Safety and Hazards

Acalisib is under investigation in clinical trials, and its safety profile is being evaluated . Some safety data suggest that contact with skin and eyes should be avoided, and in case of contact, the area should be rinsed immediately with plenty of water . It is also suggested that Acalisib is very toxic if swallowed .

Future Directions

Acalisib is currently under investigation in clinical trials for the treatment of lymphoid malignancies . The results of these trials will determine the future directions for the use of Acalisib in clinical practice.

properties

IUPAC Name

6-fluoro-3-phenyl-2-[(1S)-1-(7H-purin-6-ylamino)ethyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN7O/c1-12(27-19-17-18(24-10-23-17)25-11-26-19)20-28-16-8-7-13(22)9-15(16)21(30)29(20)14-5-3-2-4-6-14/h2-12H,1H3,(H2,23,24,25,26,27)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCINCLJNAXZQF-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(C=C(C=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC2=C(C=C(C=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acalisib

CAS RN

870281-34-8
Record name Acalisib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870281348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acalisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15407
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ACALISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVW60IDW1D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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